![molecular formula C16H17ClO5 B2673136 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 690678-46-7](/img/structure/B2673136.png)
2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid” has the molecular formula C16H17ClO5 . It is also known by its IUPAC name “this compound” and has a molecular weight of 324.76 .
Molecular Structure Analysis
The InChI code for this compound is "1S/C16H17ClO5/c1-3-4-5-10-6-15(18)22-13-8-14(12(17)7-11(10)13)21-9(2)16(19)20/h6-9H,3-5H2,1-2H3,(H,19,20)" . This code provides a detailed description of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 324.76 . It’s recommended to be stored at a temperature of 28°C .科学的研究の応用
Optical Gating of Photosensitive Synthetic Ion Channels
Research highlights the use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group for the optical gating of nanofluidic devices based on synthetic ion channels. This involves the decoration of channel inner surfaces with photolabile hydrophobic molecules, which upon UV irradiation, are removed to generate hydrophilic groups, facilitating the UV-light-triggered permselective transport of ionic species. This principle can be applied to light-induced controlled release, sensing, and information processing applications in multifunctional devices (Ali et al., 2012).
Reactive Extraction of Carboxylic Acids
Another study discusses the separation of carboxylic acids (e.g., ethanoic, propanoic, and butanoic acids) from aqueous streams through reactive extraction, a method particularly relevant for pharmaceutical and chemical industries. The research employs N,N-dioctyloctan-1-amine (TOA) with various diluents, exploring distribution coefficients, loading factors, and degrees of extraction. The findings contribute to the optimization of carboxylic acid recovery processes (Kumar et al., 2010).
Effects on Skeletal Muscle Chloride Channel Conductance
Investigations into carboxylic acids' effects on skeletal muscle chloride channel conductance have shown that compounds like 2-(4-chloro-phenoxy)propanoic and butanoic acids can block chloride membrane conductance in rat striated muscle. This study reveals that chemical modifications, such as the introduction of a second aryloxy moiety, can impact biological activity, highlighting the nuanced role of structural variations on receptor interactions (Carbonara et al., 2001).
Streamlined Access to Functionalized Chromenes
Research into the synthesis of chromenes using methyl 4-chloro-2-butynoate has facilitated the creation of substituted chromenes and quinolines. This work underscores the utility of specific reactants in generating compounds with potential applications in various fields, including pharmacology and materials science (Bello et al., 2010).
Synthesis of Marine Drug Intermediates
A study on the synthesis of 4H-chromene-2-carboxylic acid esters, particularly 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, as intermediates for antitumor antibiotics, illustrates the importance of these compounds in drug development. The precise synthesis and characterization of these intermediates contribute to structural-activity relationship studies critical for developing new therapeutic agents (Li et al., 2013).
Safety and Hazards
特性
IUPAC Name |
2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO5/c1-3-4-5-10-6-15(18)22-13-8-14(12(17)7-11(10)13)21-9(2)16(19)20/h6-9H,3-5H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQVAQOTRZLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2673053.png)
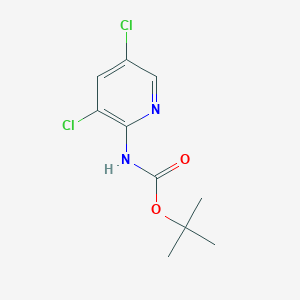
methanone](/img/structure/B2673058.png)
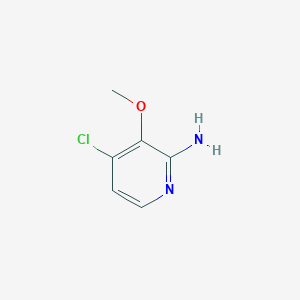
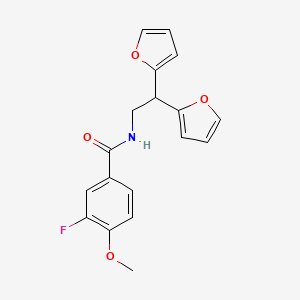
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2673065.png)
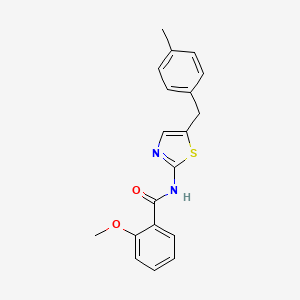
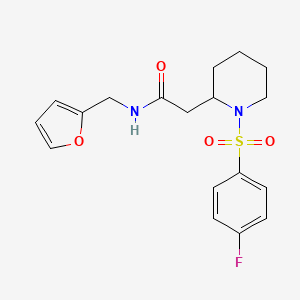
![2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2673069.png)

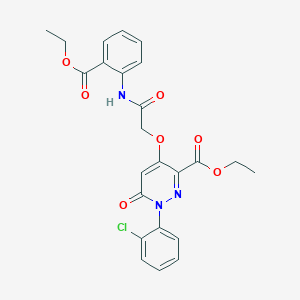
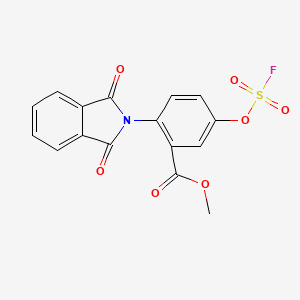
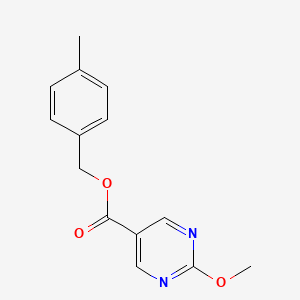
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2673076.png)
